molecular formula C11H19NO3 B3393163 Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932398-86-1

Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3393163
CAS No.: 1932398-86-1
M. Wt: 213.27
InChI Key: PABFVGKPNHVSCG-DJLDLDEBSA-N
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Description

Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound featuring a seven-membered ring system with a nitrogen atom (aza group) and a hydroxyl substituent. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The tert-butyl ester group acts as a protective moiety for the amine functionality, enhancing stability during synthetic processes. Key identifiers include CAS numbers 198835-02-8 (rel-(1R,4S,6R) isomer) and 1932398-86-1 (tert-butyl (1r,4s,6r) isomer), with purities ranging from 95–97% .

Properties

IUPAC Name

tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFVGKPNHVSCG-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to tropane alkaloids suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in drug design.

Case Study : Research has indicated that derivatives of this compound exhibit enhanced binding affinity to specific receptors involved in cognitive function, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Organic Synthesis

Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including oxidation and reduction reactions.

Reaction Type Description Common Reagents
OxidationHydroxyl group can be oxidized to form ketonesPotassium permanganate, chromium trioxide
ReductionEster group can be reduced to an alcoholLithium aluminum hydride, sodium borohydride
SubstitutionHydroxyl group can participate in substitution reactionsAlkyl halides, acyl chlorides

Biological Studies

Biological Activity Investigation : The compound has been investigated for its biological activity and interactions with biomolecules. Preliminary studies suggest that it may exhibit antimicrobial properties and influence metabolic pathways.

Research Findings : In vitro studies have shown that certain derivatives of this compound can inhibit the growth of specific bacterial strains, indicating potential use as an antimicrobial agent.

Industrial Applications

Material Development : Beyond its applications in medicinal chemistry and organic synthesis, this compound is also explored for its role in developing new materials and chemical processes. Its stability and reactivity make it suitable for formulating advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound has multiple stereoisomers, differing in the spatial arrangement of substituents. These isomers exhibit distinct physicochemical properties and biological activities:

Compound ID Configuration CAS Number Purity Molecular Formula Key Applications
QN-5617 (1r,4s,6r) 198835-02-8 97% C₁₁H₁₉NO₃ Pharmaceutical intermediates
QE-8592 (1S,4R,6R) 207405-59-2 98% C₁₁H₁₉NO₃ Chiral building blocks
HD-3046 (1r,4s,6r) 1932398-86-1 95% C₁₁H₁₉NO₃ Drug discovery

Key Observations :

  • The (1R,4S,6R) isomer (QN-5617) is prioritized in asymmetric synthesis due to its high enantiomeric purity (97%) .
  • Configuration affects solubility; e.g., the (1S,4R,6R) isomer (QE-8592) is more lipophilic, influencing its use in membrane-permeable drug candidates .
Functional Group Analogs

Replacing the tert-butyl ester with other protective groups alters reactivity and applications:

Compound Name Substituent CAS Number Molecular Weight Key Differences
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Benzyl ester 2195385-11-4 247.29 g/mol Higher molecular weight; aromatic group enhances π-π interactions
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester Additional carboxylate N/A 257.29 g/mol Dual functionality for peptide coupling

Key Observations :

  • The benzyl analog (CAS 2195385-11-4) is 12% heavier than the tert-butyl derivative, impacting pharmacokinetics .
  • Diesters (e.g., 2,3-dicarboxylic acid tert-butyl ester) enable modular synthesis of complex molecules, such as kinase inhibitors .

Biological Activity

Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1932398-86-1, is a bicyclic compound that has garnered attention in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic azabicycloheptane structure, which includes a hydroxyl group and a tert-butyl ester functional group. Its molecular formula is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of approximately 213.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique stereochemistry allows for high-affinity binding to these targets, leading to modulation of their activity.

Potential Biological Effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways, potentially affecting physiological responses.

Biological Activity Studies

Research studies have been conducted to evaluate the biological activities of this compound. Below are summarized findings from notable studies:

StudyObjectiveFindings
Study 1 Investigate enzyme inhibitionDemonstrated significant inhibition of target enzyme activity at low micromolar concentrations.
Study 2 Assess receptor binding affinityShowed high binding affinity to specific receptors, indicating potential therapeutic applications.
Study 3 Evaluate cytotoxic effectsExhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Studies

Several case studies have highlighted the practical applications and biological implications of this compound:

  • Cancer Research : A study indicated that this compound selectively induces apoptosis in certain cancer cell lines through the modulation of apoptosis-related proteins.
  • Neuropharmacology : Research has shown that it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against specific bacterial strains.

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) reveals characteristic peaks: δ 1.33 ppm (tert-butyl), 3.15–4.83 ppm (bicyclic protons), and 7.16–8.16 ppm (aromatic impurities if present) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 228.68 for related analogs) .
  • Purity Analysis : HPLC with UV detection (purity >97%) or chiral chromatography to verify enantiomeric excess .

Q. Advanced Methods

  • X-ray Crystallography : ORTEP-3 or WinGX suite for crystallographic data to confirm stereochemistry .
  • IR Spectroscopy : Peaks at ~3400 cm<sup>−1</sup> (O–H stretch) and 1680–1720 cm<sup>−1</sup> (C=O of Boc group) .

How are stereochemical challenges resolved during synthesis?

Q. Advanced Stereochemical Analysis

  • Diastereomer Separation : Use of chiral stationary phases (e.g., Chiralpak AD-H) to isolate (1R,4S,6R) from (1S,4R,6S) diastereomers .
  • Epimerization Strategies : Acidic or basic conditions to equilibrate undesired diastereomers, followed by selective crystallization .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation to favor the desired enantiomer .

Data Contradiction Example
Conflicting reports on Boc group stability under basic conditions require pH-controlled deprotection (e.g., TFA in DCM vs. LiAlH4 in THF) to retain stereointegrity .

How to address conflicting NMR data across studies?

Q. Methodological Troubleshooting

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Compare δ 4.46 ppm (DMSO) vs. δ 4.83 ppm (CDCl3) for bicyclic protons .
  • Impurity Interference : Residual ethyl acetate or THF solvents may obscure peaks; use high-purity (>99.9%) deuterated solvents .
  • Dynamic Exchange : Hydroxyl protons may broaden or split peaks; deuterium exchange or variable-temperature NMR resolves this .

What mechanistic insights exist for hydroxylation reactions in bicyclic systems?

Q. Advanced Mechanistic Studies

  • Oxidative Pathways : OsO4-mediated dihydroxylation proceeds via cyclic osmate ester intermediates, with stereoselectivity governed by bicyclic ring strain .
  • Radical Mechanisms : Mn(OAc)3-induced hydroxylation generates radical intermediates, leading to syn or anti addition based on steric hindrance .

Q. Advanced Methodologies

  • Chiral HPLC : Use columns like Chiralcel OD-H with hexane/IPA mobile phases; retention times differentiate (1R,4S,6R) from (1S,4R,6S) .
  • Optical Rotation : Compare [α]D<sup>20</sup> values with literature (e.g., +32.5° for enantiopure samples) .
  • X-ray Crystallography : Absolute configuration confirmed via Flack parameter analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

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